molecular formula C7H6N2O4 B1602873 3-Methyl-4-nitropyridine-2-carboxylic acid CAS No. 30235-17-7

3-Methyl-4-nitropyridine-2-carboxylic acid

Cat. No. B1602873
CAS RN: 30235-17-7
M. Wt: 182.13 g/mol
InChI Key: CSLIOHVICYQKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-nitropyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H6N2O4 . It is a type of substituted pyridine, which is an important structural motif found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of substituted pyridines, such as 3-Methyl-4-nitropyridine-2-carboxylic acid, has been reported in various studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study mentions that the nitro group of methyl 3-nitropyridine-4-carboxylic acid has been successfully replaced by fluoride anion via nucleophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of 3-Methyl-4-nitropyridine-2-carboxylic acid can be represented by its molecular formula, C7H6N2O4 . More detailed structural information may be available in specific databases or scientific literature.

Scientific Research Applications

Catalysis and Organic Synthesis

One of the primary applications of 3-Methyl-4-nitropyridine-2-carboxylic acid is in catalysis and organic synthesis. For instance, its derivatives, like densely substituted L-proline esters, have been utilized as catalysts for asymmetric Michael additions of ketones to nitroalkenes. These catalysts enable the modulation of asymmetric quimioselective aldol and conjugate addition reactions, showcasing the role of 3-Methyl-4-nitropyridine-2-carboxylic acid derivatives in enhancing enantioselectivity and efficiency in organic synthesis (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Material Science

In the realm of material science, derivatives of 3-Methyl-4-nitropyridine-2-carboxylic acid have been explored for their potential in creating advanced materials. For example, its role in the synthesis of nitroxide spin-labeled amino acids shows promise for inducing specific secondary structures in peptides, which could be beneficial for designing new materials with predetermined properties (Toniolo, Crisma, & Formaggio, 1998).

Anticoccidial Agents

The compound and its related derivatives have been investigated for their anticoccidial activity, highlighting its potential application in veterinary medicine and pharmaceuticals. Studies have synthesized and evaluated various nitropyridinecarboxamides for their effectiveness against Eimeria tenella, a pathogen responsible for coccidiosis in poultry. This research indicates the possibility of developing new anticoccidial agents based on 3-Methyl-4-nitropyridine-2-carboxylic acid derivatives (Morisawa, Kataoka, & Kitano, 1977).

Nonlinear Optical Materials

Another significant application is in the development of nonlinear optical materials. Studies on the second-order nonlinear optical susceptibilities of 3-Methyl-4-nitropyridine N-oxide and its carboxylic acid derivatives have provided insights into their potential use in optical devices. The calculated susceptibilities suggest these compounds could be valuable for applications requiring high nonlinear optical responses, such as in photonics and optoelectronics (Kanoun & Champagne, 2011).

properties

IUPAC Name

3-methyl-4-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-4-5(9(12)13)2-3-8-6(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLIOHVICYQKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40612121
Record name 3-Methyl-4-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-nitropyridine-2-carboxylic acid

CAS RN

30235-17-7
Record name 3-Methyl-4-nitro-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30235-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-nitropyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-nitropyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Methyl-4-nitropyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Methyl-4-nitropyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Methyl-4-nitropyridine-2-carboxylic acid
Reactant of Route 6
3-Methyl-4-nitropyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.